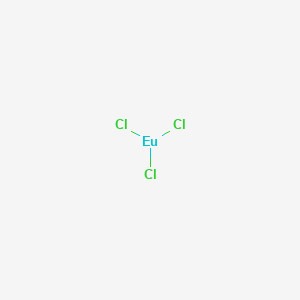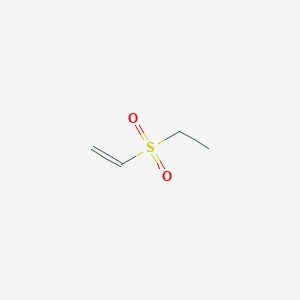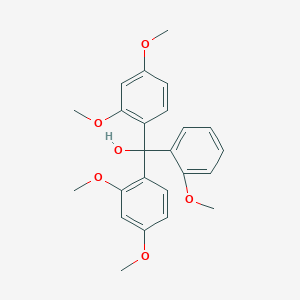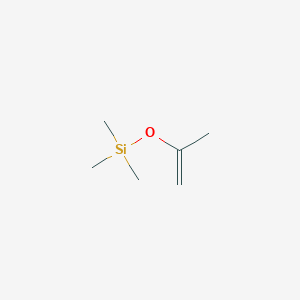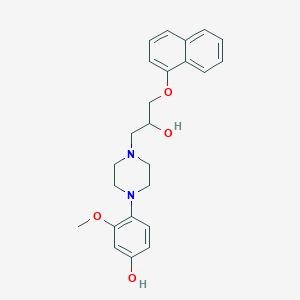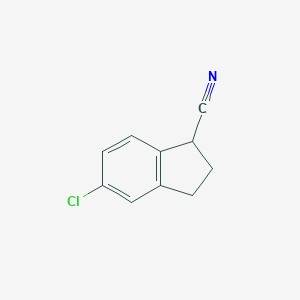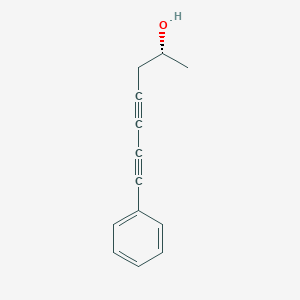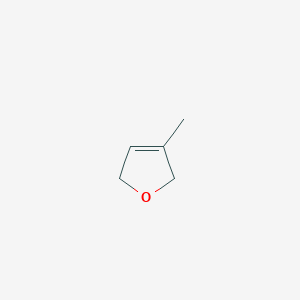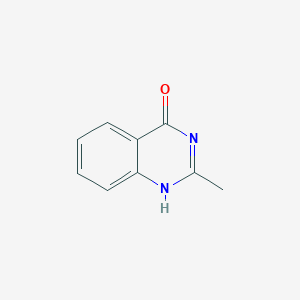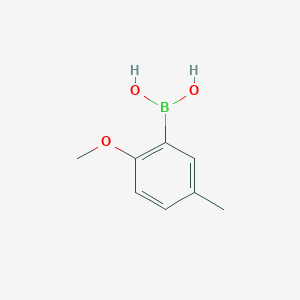
2-Methoxy-5-methylphenylboronic acid
Übersicht
Beschreibung
2-Methoxy-5-methylphenylboronic acid is a type of organoboronic acid . It has a molecular formula of C8H11BO3 .
Synthesis Analysis
The synthesis of 2-Methoxy-5-methylphenylboronic acid involves various chemical reactions . It can be used as a reactant for coupling reactions . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-methylphenylboronic acid is represented by the formula C8H11BO3 . The InChI representation is InChI=1S/C8H11BO3/c1-6-3-4-8 (12-2)7 (5-6)9 (10)11/h3-5,10-11H,1-2H3 .Chemical Reactions Analysis
2-Methoxy-5-methylphenylboronic acid can participate in various chemical reactions. For instance, it can be used in coupling reactions . It can also participate in the preparation of selective quinazolinyl-phenol inhibitors of CHK1 as potential antitumors and radioprotectants .Physical And Chemical Properties Analysis
The molecular weight of 2-Methoxy-5-methylphenylboronic acid is 165.98 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass is 166.0801244 g/mol .Wissenschaftliche Forschungsanwendungen
- Application : This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates .
- Method : The reaction involves the use of a palladium catalyst and a base, typically in a polar solvent such as water or alcohol .
- Results : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
- Application : 2-Methoxy-5-methylphenylboronic acid is used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1 . These inhibitors have potential applications as antitumors and radioprotectants .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis route chosen for the preparation of the quinazolinyl-phenol inhibitors .
- Results : The results would be the successful synthesis of the quinazolinyl-phenol inhibitors, which can then be tested for their inhibitory activity against CHK1 .
- Application : This compound can be used in Rh-catalyzed asymmetric arylation of aldehydes . This reaction is used to introduce an aryl group into an aldehyde molecule .
- Method : The reaction involves the use of a rhodium catalyst and the boronic acid as the aryl source .
- Results : The outcome of this reaction is the formation of a new carbon-carbon bond between the aldehyde and the aryl group .
- Application : 2-Methoxy-5-methylphenylboronic acid can be used in stereoselective hydroarylation reactions . This reaction is used to introduce an aryl group into a molecule in a stereoselective manner .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis route chosen for the hydroarylation reaction .
- Results : The results would be the successful introduction of the aryl group into the molecule in a stereoselective manner .
Suzuki-Miyaura Cross-Coupling Reactions
Preparation of Selective Quinazolinyl-Phenol Inhibitors
Rh-Catalyzed Asymmetric Arylation of Aldehydes
Stereoselective Hydroarylation Reactions
- Application : This compound can be used in the protodeboronation of pinacol boronic esters . This reaction is used to remove the boron moiety from boronic esters, which can be a useful step in various synthetic routes .
- Method : The reaction involves the use of a radical approach . The specific methods of application or experimental procedures would depend on the specific synthesis route chosen for the protodeboronation .
- Results : The outcome of this reaction is the removal of the boron moiety from the boronic ester, which can then be used in further synthetic steps .
- Application : 2-Methoxy-5-methylphenylboronic acid can be used in the formal anti-Markovnikov hydromethylation of alkenes . This reaction is used to introduce a methyl group into an alkene molecule in an anti-Markovnikov manner .
- Method : The reaction involves the use of a hydroboration-deboronation strategy . The specific methods of application or experimental procedures would depend on the specific synthesis route chosen for the hydromethylation .
- Results : The results would be the successful introduction of the methyl group into the alkene molecule in an anti-Markovnikov manner .
Protodeboronation of Pinacol Boronic Esters
Formal Anti-Markovnikov Hydromethylation of Alkenes
Zukünftige Richtungen
The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs in the future .
Eigenschaften
IUPAC Name |
(2-methoxy-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVKZOZMPSRLTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378487 | |
| Record name | 2-Methoxy-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-methylphenylboronic acid | |
CAS RN |
127972-00-3 | |
| Record name | 2-Methoxy-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxy-5-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

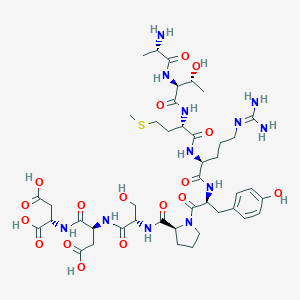
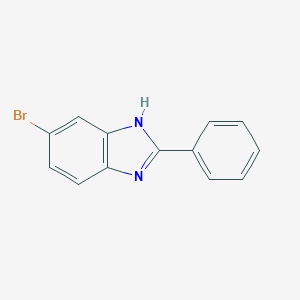
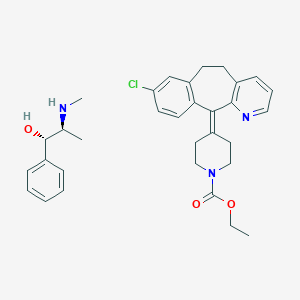
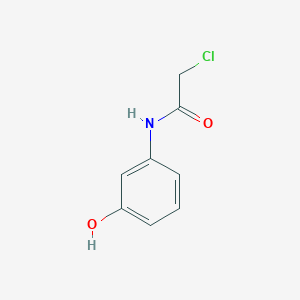
![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)
